Decanoyl m-Nitroaniline

Description

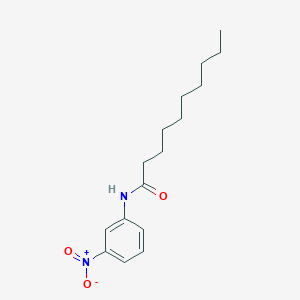

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIMTCNOZNHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408390 | |

| Record name | N-(3-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72298-61-4 | |

| Record name | N-(3-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Decanoyl m-Nitroaniline: A Chromogenic Tool for Probing Fatty Acid Amide Hydrolase (FAAH) Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a critical role in the endocannabinoid system by catalyzing the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. The development of reliable and efficient assays to measure FAAH activity is paramount for the discovery and characterization of novel therapeutic agents targeting this enzyme. Decanoyl m-Nitroaniline (DemNA) has emerged as a valuable colorimetric substrate for the continuous monitoring of FAAH activity. This technical guide provides a comprehensive overview of the use of this compound as a substrate for FAAH, including its chemical properties, kinetic parameters, detailed experimental protocols, and relevant pathway visualizations.

Principle of the Assay

The colorimetric assay for FAAH activity using this compound is based on a straightforward enzymatic reaction. FAAH hydrolyzes the amide bond of this compound, releasing decanoic acid and the chromogenic product, m-nitroaniline. The liberated m-nitroaniline imparts a yellow color to the solution, and the increase in absorbance at 410 nm is directly proportional to the FAAH enzymatic activity. This allows for a simple and continuous spectrophotometric measurement of enzyme kinetics.

Chemical and Physical Properties

This compound, also known as N-(3-nitrophenyl)-decanamide, is a synthetic fatty acid amide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Synonyms | DemNA, N-(3-nitrophenyl)-decanamide |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.4 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

| Extinction Coefficient (ε) of m-nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm[1] |

Quantitative Data: FAAH Kinetics with Decanoyl p-Nitroaniline

| Substrate | Enzyme Source | Kₘ (µM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Decanoyl p-Nitroaniline (DpNA) | Recombinant HIS-FAAH from Dictyostelium discoideum | 11.5 ± 2.1 | 1.3 x 10³ |

Data extracted from "Kinetic characterization of affinity purified recombinant HIS-FAAH from Dictyostelium." It is recommended that researchers determine the kinetic parameters for their specific experimental conditions and enzyme source.

Experimental Protocols

The following protocols provide a general framework for conducting a colorimetric FAAH activity assay using this compound. Optimization of these protocols for specific experimental setups is recommended.

I. Preparation of Reagents

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Store at 4°C.

-

FAAH Enzyme: Recombinant or purified FAAH from a mammalian source. The final concentration should be determined empirically, but a starting point of 10 µg of protein per reaction is suggested. Prepare fresh dilutions in cold FAAH Assay Buffer just before use.

-

This compound (Substrate) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

-

Inhibitor Stock Solution (Optional): For inhibitor screening, dissolve the test compounds in DMSO to prepare a stock solution of known concentration.

II. FAAH Activity Assay Protocol

This protocol is designed for a 96-well microplate format.

-

Assay Plate Preparation:

-

Sample Wells: Add 170 µL of FAAH Assay Buffer and 10 µL of the diluted FAAH enzyme solution.

-

Inhibitor Wells (Optional): Add 160 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme solution, and 10 µL of the inhibitor solution at various concentrations.

-

Blank (No Enzyme) Wells: Add 180 µL of FAAH Assay Buffer.

-

Substrate Control (No Enzyme) Wells: Add 180 µL of FAAH Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation:

-

To all wells (except the Substrate Control wells), add 20 µL of the this compound working solution to initiate the reaction. The final volume in each well will be 200 µL.

-

To the Substrate Control wells, add 20 µL of the this compound working solution.

-

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.

III. Data Analysis

-

Calculate the rate of reaction (V₀): Determine the initial linear rate of the reaction by plotting absorbance against time. The slope of the linear portion of the curve represents the reaction rate (ΔAbs/min).

-

Correct for Background: Subtract the rate of the blank (no enzyme) from the rates of the sample and inhibitor wells.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (nmol/min/mg of protein).

-

Activity (nmol/min/mg) = (ΔAbs/min * Total Assay Volume (L)) / (ε * Pathlength (cm) * Amount of Protein (mg))

-

-

Inhibitor Studies (Optional): For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway of FAAH-mediated Hydrolysis

Caption: Enzymatic hydrolysis of this compound by FAAH.

Experimental Workflow for FAAH Colorimetric Assay

Caption: Workflow for the colorimetric FAAH activity assay.

Logical Relationship for FAAH Inhibition Screening

Caption: Principle of FAAH inhibitor screening assay.

References

Decanoyl m-Nitroaniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanoyl m-Nitroaniline, a key chromogenic substrate used in the study of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system and a significant target for therapeutic drug development. This document outlines the biochemical context, experimental applications, and detailed protocols related to the use of this compound in FAAH activity assays.

Core Properties and Data

This compound, also known as N-(3-nitrophenyl)-decanamide, is a synthetic compound designed for the convenient measurement of FAAH activity in vitro.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 72298-61-4 |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.4 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 20 mg/ml; DMSO:PBS (pH 7.2) (1:2): 0.6 mg/ml[1] |

| Hydrolysis Product | m-Nitroaniline |

| Molar Extinction Coefficient (ε) of m-Nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm[1][2] |

The Role of FAAH in Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in regulating the endocannabinoid system.[3] The primary function of FAAH is to terminate the signaling of a class of endogenous lipid mediators, most notably the endocannabinoid anandamide (B1667382) (AEA).[4]

FAAH catalyzes the hydrolysis of anandamide into arachidonic acid and ethanolamine, effectively inactivating it.[4] By controlling the levels of anandamide, FAAH modulates a wide range of physiological processes, including pain perception, inflammation, and mood. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists. This makes FAAH a promising therapeutic target for various central nervous system disorders and pain management.

Principle of the Colorimetric FAAH Activity Assay

This compound serves as a chromogenic substrate for FAAH. The enzyme hydrolyzes the amide bond of this compound, releasing decanoic acid and a yellow-colored product, m-nitroaniline. The rate of the formation of m-nitroaniline is directly proportional to the FAAH activity in the sample. This change in color can be quantified by measuring the absorbance of light at 410 nm using a spectrophotometer, often in a 96-well plate format for high-throughput screening.[1][2]

The workflow for a typical colorimetric FAAH assay is outlined below.

Experimental Protocol: In Vitro FAAH Activity Assay

This protocol is a generalized procedure for determining FAAH activity using this compound in a 96-well plate format. It can be adapted for screening potential FAAH inhibitors.

1. Materials and Reagents

-

FAAH Enzyme Source: Recombinant human FAAH, or microsomes/homogenates from cells or tissues expressing FAAH.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

This compound (Substrate): Stock solution (e.g., 20 mM in DMSO).

-

FAAH Inhibitor (Control): A known FAAH inhibitor (e.g., JZL 195) for control wells.

-

Vehicle: Solvent used to dissolve the substrate and inhibitors (e.g., DMSO).

-

96-well clear, flat-bottom microplate.

-

Spectrophotometer capable of reading absorbance at 410 nm.

2. Assay Procedure

-

Prepare Reagents: Thaw all reagents and keep the enzyme source on ice. Prepare working dilutions of the substrate and any test compounds in Assay Buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Set up the Assay Plate: Prepare wells for different conditions, typically in triplicate.

-

100% Activity Wells: 170 µL Assay Buffer + 10 µL FAAH enzyme + 10 µL Vehicle.

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL FAAH enzyme + 10 µL of test compound/inhibitor solution.

-

Background Wells (No Enzyme): 180 µL Assay Buffer + 10 µL Vehicle.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow test compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted this compound substrate solution to all wells. The final volume in each well will be 200 µL.

-

Incubation and Measurement:

-

Endpoint Assay: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C. Stop the reaction if necessary and measure the final absorbance at 410 nm.

-

Kinetic Assay (Recommended): Immediately after adding the substrate, place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 20-30 minutes.

-

3. Data Analysis

-

Correct for Background: Subtract the average absorbance of the "Background Wells" from the absorbance readings of all other wells.

-

Calculate Reaction Rate: For kinetic assays, determine the initial reaction velocity (V₀) by plotting absorbance versus time. The rate is the slope of the linear portion of this curve (ΔAbs/min).

-

Calculate FAAH Activity: The activity can be calculated using the Beer-Lambert law:

-

Activity (mol/min/mg) = (V₀ * Well Volume) / (ε * Pathlength * mg of protein)

-

Where:

-

V₀ is the initial rate in Abs/min.

-

Well Volume is the total volume in the well (in L).

-

ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹).

-

Pathlength is the light path through the well (in cm).

-

mg of protein is the amount of protein from the enzyme source per well.

-

-

-

Determine Inhibitor Potency: For inhibitor screening, calculate the percent inhibition relative to the "100% Activity Wells". Plot percent inhibition against a range of inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces FAAH activity by 50%).

References

Navigating the Nuances: A Technical Guide to the Solubility and Stability of Decanoyl m-Nitroaniline in Assay Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl m-Nitroaniline (DmN) is a valuable chromogenic substrate employed in high-throughput screening and enzymatic assays, most notably for the measurement of fatty acid amide hydrolase (FAAH) activity. Accurate and reproducible assay results are fundamentally dependent on the consistent solubility and stability of DmN in the aqueous buffer systems used. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with detailed experimental protocols to empower researchers to determine these critical parameters in their specific assay environments.

Core Concepts: Solubility and Stability

The utility of this compound in enzymatic assays is governed by two key physicochemical properties:

-

Solubility: The maximum concentration of DmN that can be dissolved in a given assay buffer to form a homogenous solution. Given its hydrophobic nature, arising from the decanoyl chain, DmN exhibits limited aqueous solubility.

-

Stability: The resistance of DmN to degradation in the assay buffer over time. The primary degradation pathway of concern is the hydrolysis of the amide bond, which can be influenced by pH, temperature, and the presence of enzymatic or microbial contaminants.

Understanding these parameters is crucial for accurate assay design, preventing compound precipitation, and ensuring the integrity of kinetic measurements.

Data Presentation: Solubility of this compound

Quantitative data on the solubility of this compound in a wide range of common laboratory buffers is not extensively published. The following table summarizes the available data. Researchers are encouraged to use the provided protocols to determine solubility in their specific buffer systems.

| Solvent/Buffer System | Concentration | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | Organic solvent, used for stock solutions. |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | Not Specified | Organic solvent, commonly used for stock solutions. |

| Ethanol | 20 mg/mL | Not Specified | Organic solvent. |

| DMSO:PBS (pH 7.2) (1:2) | 0.6 mg/mL | Not Specified | Represents a common final assay condition after dilution from a DMSO stock. |

Note: The solubility in aqueous buffers such as Tris and HEPES at various pH values has not been found in publicly available literature and should be determined experimentally.

Stability of this compound

The primary stability concern for this compound is the hydrolysis of its amide bond, which can occur both enzymatically and non-enzymatically.

Enzymatic Hydrolysis

This compound is a known substrate for Fatty Acid Amide Hydrolase (FAAH). The enzymatic cleavage of the amide bond liberates decanoic acid and the chromogenic product, m-nitroaniline, which can be monitored spectrophotometrically.

Caption: Enzymatic hydrolysis of this compound by FAAH.

Non-Enzymatic Hydrolysis

Experimental Protocols

To facilitate the determination of solubility and stability of this compound in user-defined assay buffers, the following detailed protocols are provided.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Assay buffer of interest (e.g., Tris-HCl, HEPES) at the desired pH

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or orbital shaker

-

Microcentrifuge

-

HPLC system with a UV detector

-

Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

-

C18 HPLC column

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 2 mg) to a microcentrifuge tube.

-

Add 1 mL of the desired assay buffer to the tube.

-

Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

-

Inject the clarified supernatant from step 2 into the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Determination of Kinetic Solubility

This protocol is a higher-throughput method to assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Assay buffer of interest

-

96-well microplate

-

Plate shaker

-

Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Dilution Series:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Perform a serial dilution across the plate.

-

-

Incubation and Measurement:

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

-

Alternatively, centrifuge the plate, transfer the supernatant to a new UV-compatible plate, and measure the absorbance at a relevant wavelength to determine the concentration of the dissolved compound against a standard curve.

-

Caption: Workflow for Kinetic Solubility Determination.

Protocol 3: Assessment of Stability by HPLC

This protocol allows for the quantification of this compound degradation over time.

Materials:

-

This compound

-

Assay buffer of interest at the desired pH

-

Incubator or water bath

-

HPLC system with a UV detector

-

Mobile phase

-

C18 HPLC column

Procedure:

-

Sample Preparation and Incubation:

-

Prepare a solution of this compound in the assay buffer at a concentration below its determined solubility limit.

-

Divide the solution into aliquots in separate tubes.

-

Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately quench any potential reaction by adding an equal volume of cold mobile phase or by freezing.

-

Analyze each time-point sample by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining this compound against time.

-

From this plot, the half-life (t½) of the compound under the specific conditions can be determined.

-

Caption: Workflow for Stability Assessment by HPLC.

Conclusion

While this compound is a powerful tool for enzymatic assays, its hydrophobic nature necessitates careful consideration of its solubility and stability in aqueous buffers. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical methods to confidently work with this substrate. By experimentally determining the solubility and stability of this compound in their specific assay systems, scientists can ensure the reliability and accuracy of their results, ultimately contributing to the robustness of their research and development efforts.

The Application of Decanoyl m-Nitroaniline in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl m-nitroaniline (DemNA) serves as a critical tool in neuroscience research, primarily as a chromogenic substrate for the continuous colorimetric assay of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids like anandamide (B1667382). The inhibition of FAAH is a promising therapeutic strategy for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the application of this compound, including detailed experimental protocols, quantitative data for the closely related p-nitroanilide isomer, and visualizations of the relevant biological and experimental pathways.

Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] The primary mediators of this system are the endocannabinoids, most notably anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid transmitters are terminated through enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine.[1]

Given its critical role in regulating endocannabinoid signaling, FAAH has emerged as a significant therapeutic target for various neurological disorders. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can potentiate the beneficial effects of the endocannabinoid system without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound: A Chromogenic Substrate for FAAH Activity Assays

This compound is a synthetic molecule designed to measure the enzymatic activity of FAAH. It is a member of the nitroaniline fatty acid amide family of compounds. The operational principle of a FAAH assay using this substrate is straightforward and effective: FAAH recognizes and hydrolyzes the amide bond in this compound. This enzymatic cleavage releases the yellow-colored dye, m-nitroaniline. The concentration of the released m-nitroaniline can be quantified by measuring the absorbance of light at a wavelength of 410 nm.[2] The rate of the increase in absorbance is directly proportional to the FAAH activity.

The molar extinction coefficient (ε) for m-nitroaniline at 410 nm is 13,500 M⁻¹cm⁻¹, a critical parameter for converting the measured absorbance into the concentration of the product formed.

Quantitative Data: Kinetic Parameters of Acyl p-Nitroanilides with FAAH

| Acyl Chain Length | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| C6 | Hexanoyl p-Nitroanilide | > 500 | - | - |

| C7 | Heptanoyl p-Nitroanilide | 240 ± 40 | 0.04 ± 0.01 | 170 |

| C8 | Octanoyl p-Nitroanilide | 150 ± 20 | 0.15 ± 0.01 | 1000 |

| C9 | Nonanoyl p-Nitroanilide | 110 ± 20 | 0.29 ± 0.02 | 2600 |

| C10 | Decanoyl p-Nitroanilide | 90 ± 10 | 0.35 ± 0.02 | 3900 |

| C11 | Undecanoyl p-Nitroanilide | 70 ± 10 | 0.40 ± 0.03 | 5700 |

| C12 | Dodecanoyl p-Nitroanilide | 50 ± 10 | 0.45 ± 0.03 | 9000 |

| C14 | Myristoyl p-Nitroanilide | 30 ± 5 | 0.50 ± 0.04 | 17000 |

| C16 | Palmitoyl p-Nitroanilide | 20 ± 5 | 0.55 ± 0.05 | 28000 |

| C18 | Stearoyl p-Nitroanilide | 15 ± 5 | 0.60 ± 0.06 | 40000 |

| C20 | Arachidoyl p-Nitroanilide | 10 ± 3 | 0.65 ± 0.07 | 65000 |

Data from Patricelli, M.P., and Cravatt, B.F. (2001). Characterization and manipulation of the acyl chain selectivity of fatty acid amide hydrolase. Biochemistry 40(20), 6107-6115.[2]

Experimental Protocols

The following is a detailed protocol for a continuous colorimetric assay for FAAH activity using this compound, based on the methodology described for the p-nitroanilide analog and general practices for enzyme assays.[2]

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1% Triton X-100.

-

FAAH Enzyme Preparation: Purified recombinant FAAH or tissue homogenate/microsomal fraction containing FAAH.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

Inhibitor Stock Solutions (for inhibitor screening): Prepare a series of concentrations of the test compounds in DMSO.

Assay Procedure

-

Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:

-

X µL of FAAH enzyme preparation (the amount will depend on the activity of the enzyme source and should be determined empirically).

-

Y µL of Assay Buffer to bring the final volume to 190 µL.

-

-

Inhibitor Pre-incubation (for inhibitor screening): Add 10 µL of the inhibitor stock solution or DMSO (for control wells) to the appropriate wells. Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: To start the reaction, add 10 µL of the 10 mM this compound stock solution to each well, bringing the final volume to 200 µL and the final substrate concentration to 500 µM.

-

Data Acquisition: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes).

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Convert Absorbance to Product Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation:

-

Rate (M/s) = (Slope of Absorbance vs. time) / (ε × l)

-

Where ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹) and l is the path length of the sample in the microplate well (in cm).

-

-

Determine Kinetic Parameters (for substrate characterization): Perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max.

-

Calculate IC50 Values (for inhibitor screening): Perform the assay with a fixed concentration of this compound and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

FAAH Signaling Pathway

Caption: FAAH in the Endocannabinoid Signaling Pathway.

Experimental Workflow for FAAH Activity Assay

Caption: Workflow for the FAAH colorimetric assay.

Enzymatic Reaction of FAAH with this compound

Caption: FAAH-catalyzed hydrolysis of this compound.

Conclusion

This compound is a valuable tool for neuroscience researchers studying the endocannabinoid system. Its use in a simple and robust colorimetric assay allows for the quantification of FAAH activity, which is essential for the discovery and characterization of novel FAAH inhibitors. While direct kinetic data for the m-nitroaniline isomer remains to be published, the extensive data available for the p-nitroanilide analog provides a strong foundation for its use in research. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in neuroscience and drug development.

References

The Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid System Regulation: A Technical Guide

Executive Summary: The endocannabinoid system (ECS) is a critical neuromodulatory system involved in a vast array of physiological processes. A key regulator of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the catabolism of the primary endocannabinoid, N-arachidonoylethanolamine (anandamide), and other related fatty acid amides. By terminating anandamide's signaling, FAAH plays a pivotal role in controlling the duration and magnitude of endocannabinoid tone. Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy, as it elevates endogenous anandamide (B1667382) levels, thereby producing analgesic, anxiolytic, anti-inflammatory, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth examination of FAAH's structure, function, and regulatory role within the ECS, presents key quantitative data, details relevant experimental protocols, and outlines its significance as a drug development target.

The Endocannabinoid System: A Brief Overview

The endocannabinoid system (ECS) is a ubiquitous lipid signaling system that plays a crucial role in maintaining homeostasis. Its primary components include:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized are anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

-

Cannabinoid Receptors: G-protein coupled receptors found throughout the body. The main types are CB1, predominantly located in the central nervous system, and CB2, primarily found in the peripheral nervous system and on immune cells.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the principal catabolic enzymes for AEA and 2-AG, respectively.

The ECS is involved in regulating a multitude of physiological and cognitive processes, including pain perception, mood, appetite, memory, and immune response.

Fatty Acid Amide Hydrolase (FAAH)

Structure and Biochemical Properties

FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases. It exists as a homodimer, with each subunit having a molecular mass of approximately 63 kD. The enzyme is anchored to the endoplasmic reticulum membrane via a helix-turn-helix motif that serves as a membrane-binding cap. Its structure features a hydrophobic membrane-access channel that allows its lipid substrates, like anandamide, to enter the active site directly from the lipid bilayer. The catalytic core contains an unusual Ser-Ser-Lys triad (B1167595) (Ser241-Ser217-Lys142), where Ser241 acts as the catalytic nucleophile.

Mechanism of Action

FAAH terminates the biological activity of anandamide by hydrolyzing it into arachidonic acid and ethanolamine, metabolites that do not activate cannabinoid receptors. The hydrolysis proceeds via a covalent mechanism typical of serine hydrolases, involving the acylation of the catalytic Ser241 residue, followed by deacylation mediated by a water molecule.

Substrate Specificity

While anandamide is its most studied substrate, FAAH also degrades a range of other bioactive fatty acid amides. This includes the anti-inflammatory lipid N-palmitoylethanolamine (PEA) and the satiety-inducing factor N-oleoylethanolamine (OEA). The ability of FAAH inhibitors to elevate the levels of these other N-acylethanolamines may contribute to their overall therapeutic profile.

Cellular and Tissue Distribution

FAAH is highly expressed throughout the central nervous system, with notable concentrations in brain regions significant for nociceptive transmission and emotional regulation, such as the hippocampus, amygdala, and periaqueductal gray. It is also found in various peripheral tissues, including the liver, testes, and dorsal root ganglia. Within neurons, FAAH is primarily localized to the endoplasmic reticulum of postsynaptic cells.

FAAH-Mediated Regulation of Endocannabinoid Signaling

FAAH is the primary regulator of anandamide signaling in vivo. By controlling the rate of anandamide degradation, it dictates the "endocannabinoid tone" in specific tissues.

Endocannabinoid Retrograde Signaling Pathway

Anandamide typically functions as a retrograde messenger. It is synthesized "on-demand" in the postsynaptic neuron in response to an increase in intracellular calcium. It then travels backward across the synaptic cleft to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release. FAAH, located in the postsynaptic neuron, terminates this signal by rapidly hydrolyzing anandamide after its reuptake from the synaptic cleft. This process ensures that endocannabinoid signaling is spatially and temporally controlled.

Caption: Endocannabinoid retrograde signaling at the synapse.

FAAH as a Therapeutic Target

The strategy of inhibiting FAAH is considered an indirect agonist approach. Instead of directly activating cannabinoid receptors, which can lead to indiscriminate signaling and undesirable side effects (e.g., psychoactivity, motor impairment), FAAH inhibitors amplify the endogenous, physiologically relevant signaling of anandamide. This allows for a more targeted enhancement of endocannabinoid tone only in the tissues and cells where anandamide is being actively produced in response to a pathological or physiological stimulus.

Therapeutic Applications

Genetic and pharmacological inactivation of FAAH in preclinical models has been shown to produce a range of therapeutic effects, making it an attractive target for numerous conditions:

-

Pain and Inflammation: FAAH inhibition has demonstrated significant analgesic effects in models of neuropathic and inflammatory pain. By increasing levels of AEA and PEA, it can dampen pain perception and reduce inflammation.

-

Anxiety and Mood Disorders: FAAH inhibitors exhibit anxiolytic and antidepressant-like properties. This is consistent with the role of the ECS in regulating emotional responses and stress.

-

Neurodegenerative Diseases: By preventing the breakdown of neuroprotective endocannabinoids, FAAH inhibition may slow the progression of diseases like Alzheimer's and Parkinson's.

-

Other Conditions: Research is also exploring the potential of FAAH inhibitors in treating sleep disorders, metabolic disorders, and substance abuse.

Classes of FAAH Inhibitors

A variety of FAAH inhibitors have been developed, primarily categorized by their mechanism of action:

-

Irreversible Covalent Inhibitors: These compounds, often carbamates (e.g., URB597) or ureas (e.g., PF-3845), form a stable covalent bond with the catalytic serine (Ser241) in the FAAH active site, leading to permanent inactivation of the enzyme.

-

Reversible Covalent Inhibitors: This class, which includes α-ketoheterocycles (e.g., OL-135), also reacts with the catalytic serine but forms a reversible hemiketal adduct.

-

Non-covalent Inhibitors: These inhibitors bind to the active site through non-covalent interactions and do not form a permanent bond.

Quantitative Data Summary

The following tables summarize key quantitative data related to FAAH function and inhibition, providing a basis for comparison of substrates and inhibitor potencies.

Table 1: Kinetic Parameters of FAAH with Endogenous Substrates

| Substrate | Species/Tissue | Km (µM) | Vmax (nmol/min/mg) | Source |

| Anandamide (AEA) | Rat Cortical Neurons | 1.2 | Not Reported | |

| Anandamide (AEA) | Recombinant Rat | ~50 | ~5 | Published Literature |

| Oleoylethanolamide (OEA) | Recombinant Rat | ~40 | ~6 | Published Literature |

| Palmitoylethanolamide (PEA) | Recombinant Rat | ~60 | ~4 | Published Literature |

Note: Kinetic values can vary significantly based on experimental conditions (e.g., pH, temperature, enzyme preparation).

Table 2: In Vitro Potency of Common FAAH Inhibitors

| Inhibitor | Class | Mechanism | IC50 (nM) | Species/Tissue | Source |

| URB597 | Carbamate | Irreversible | 5 | Rat Brain | |

| 3 | Human Liver | ||||

| PF-3845 | Urea | Irreversible | 7.2 | Human FAAH | Published Literature |

| OL-135 | α-Ketoheterocycle | Reversible | ~2-4 | Rat/Human FAAH | Published Literature |

| AM404 | Anandamide Analog | Competitive | 300 - 900 | Rat FAAH |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vivo Effects of FAAH Inhibition on Brain Endocannabinoid Levels

| Inhibitor | Dose & Route | Species | Time Point | Brain AEA Increase (Fold) | Source |

| URB597 | 0.3 mg/kg, i.v. | Squirrel Monkey | 1 hour | ~2-3 | |

| URB597 | 10 mg/kg, i.p. | Rat | 4 hours | ~2-3 | |

| PF-3845 | 10 mg/kg, i.p. | Mouse | 3-7 hours | >10 | |

| OL-135 | 10 mg/kg, i.p. | Mouse | 1 hour | ~3 |

Fold increase is relative to vehicle-treated control animals.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying FAAH and its inhibitors. Below are methodologies for common assays.

Logic of FAAH Inhibition for Therapeutic Effect

The central hypothesis for targeting FAAH is that selectively increasing the levels of endogenous cannabinoids where they are naturally being produced will amplify their therapeutic effects (e.g., analgesia, anxiolysis) while avoiding the widespread, non-specific activation of cannabinoid receptors that leads to unwanted side effects.

Discovering Novel FAAH Inhibitors Using Decanoyl m-Nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a crucial role in pain, inflammation, and mood regulation. The inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential benefits for various neurological and inflammatory disorders. This approach avoids the side effects associated with direct cannabinoid receptor agonists.

This technical guide provides a comprehensive overview of the discovery of novel FAAH inhibitors, with a particular focus on the utility of Decanoyl m-Nitroaniline (DemNA) as a chromogenic substrate in high-throughput screening assays. DemNA is one of several nitroaniline fatty acid amides that can be used to measure FAAH activity.[2][3] The enzyme hydrolyzes DemNA, releasing the yellow dye m-nitroaniline, which can be quantified spectrophotometrically.[2][3] This colorimetric assay provides a robust and convenient method for identifying and characterizing potential FAAH inhibitors.

FAAH Signaling Pathway and Inhibition

FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] This action reduces the concentration of anandamide available to activate cannabinoid receptors (CB1 and CB2), thereby modulating neurotransmission and inflammatory responses. FAAH inhibitors block this degradation process, leading to an accumulation of anandamide and enhanced endocannabinoid tone. This potentiation of endogenous cannabinoid signaling is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.

Quantitative Data on FAAH Inhibitors

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%. The following table summarizes the IC50 values for several well-characterized FAAH inhibitors. It is important to note that assay conditions can influence these values.

| Inhibitor | Type | IC50 (nM) for human FAAH | IC50 (nM) for rat FAAH | Reference(s) |

| URB597 | Irreversible | ~5 | 4.1 - 4.4 | [4] |

| PF-3845 | Irreversible | - | - | |

| OL-135 | Reversible | - | 4.7 (Ki) | |

| JZL195 | Irreversible | 12 | - |

Note: IC50 values can vary based on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl anilines is the acylation of the corresponding aniline (B41778) with an acyl chloride. For this compound, this involves the reaction of m-nitroaniline with decanoyl chloride.

Materials:

-

m-Nitroaniline

-

Decanoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or pyridine (B92270) as a base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve m-nitroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add decanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Colorimetric FAAH Inhibition Assay using this compound

This protocol describes a 96-well plate-based colorimetric assay to screen for and characterize FAAH inhibitors.

Materials and Reagents:

-

Recombinant human or rat FAAH

-

This compound (DemNA) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

DMSO as a vehicle control

-

96-well clear, flat-bottom microplates

-

Spectrophotometer capable of reading absorbance at 410 nm

Assay Protocol:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

-

Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a 96-well plate.

-

-

Enzyme Addition:

-

Prepare a working solution of FAAH in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Add 99 µL of the FAAH solution to each well containing the test compounds and controls.

-

Mix gently by tapping the plate.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of DemNA in the assay buffer. The final concentration in the assay should be at or near the Km value for FAAH, if known, to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-100 µM.

-

Add 100 µL of the DemNA solution to all wells to initiate the reaction (final volume = 200 µL).

-

-

Signal Detection:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 410 nm every 1-2 minutes for 20-30 minutes in kinetic mode.

-

-

Data Analysis:

-

Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity) and the background (no enzyme, 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow for FAAH Inhibitor Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel FAAH inhibitors using the this compound-based assay.

Logical Relationship of Assay Components

This diagram illustrates the logical relationship between the components of the colorimetric FAAH inhibition assay.

Conclusion

The use of this compound in a colorimetric assay provides a reliable, efficient, and scalable method for the discovery and characterization of novel FAAH inhibitors. This technical guide has outlined the fundamental principles of FAAH inhibition, provided detailed experimental protocols, and presented a framework for data analysis and visualization. By leveraging these methodologies, researchers can effectively screen large compound libraries and advance the development of new therapeutics targeting the endocannabinoid system for a range of debilitating conditions.

References

Probing Fatty Acid Amide Hydrolase: A Technical Guide to Preliminary Studies with Decanoyl m-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methodologies and key quantitative data from preliminary studies investigating the activity of Fatty Acid Amide Hydrolase (FAAH) using the chromogenic substrate, Decanoyl m-Nitroaniline. The following sections detail the experimental protocols, summarize critical kinetic data, and visualize the underlying biochemical processes and workflows. This document is intended to serve as a comprehensive resource for researchers in cannabinoid signaling, enzymology, and therapeutic development.

Introduction to FAAH and Chromogenic Substrates

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. By terminating anandamide's signaling, FAAH plays a crucial role in regulating a wide range of physiological processes, making it a significant target for therapeutic intervention in pain, inflammation, and neurological disorders.

The study of FAAH activity and inhibition is greatly facilitated by the use of synthetic substrates that produce a measurable signal upon hydrolysis. This compound is one such substrate. In this assay, the hydrolysis of the amide bond in this compound by FAAH releases the yellow-colored product, m-nitroaniline. The rate of formation of m-nitroaniline, which can be monitored spectrophotometrically by measuring the absorbance at 410 nm, is directly proportional to the FAAH activity. While the seminal work by Patricelli and Cravatt utilized a series of p-nitroanilide (pNA) substrates to characterize FAAH's acyl chain selectivity, the principles and methodologies are directly applicable to studies involving this compound due to their structural and functional similarities as chromogenic substrates.

Quantitative Data Summary

The following tables summarize the kinetic parameters of rat FAAH for a variety of p-nitroanilide substrates with different acyl chain lengths, as determined in the foundational studies by Patricelli and Cravatt. This data is crucial for understanding the substrate specificity of FAAH and provides a baseline for inhibitor screening and development.

Table 1: Michaelis-Menten Constants (Km) for p-Nitroanilide Substrates with Rat FAAH

| Substrate (Acyl Chain Length) | Km (µM) |

| Hexanoyl (C6) | > 500 |

| Heptanoyl (C7) | 330 ± 40 |

| Octanoyl (C8) | 130 ± 20 |

| Nonanoyl (C9) | 54 ± 9 |

| Decanoyl (C10) | 31 ± 5 |

| Lauroyl (C12) | 16 ± 3 |

| Myristoyl (C14) | 9 ± 2 |

| Palmitoyl (C16) | 7 ± 1 |

| Stearoyl (C18) | 6 ± 1 |

| Arachidoyl (C20) | 5 ± 1 |

Table 2: Catalytic Rate Constants (kcat) for p-Nitroanilide Substrates with Rat FAAH

| Substrate (Acyl Chain Length) | kcat (s-1) |

| Hexanoyl (C6) | 0.01 ± 0.001 |

| Heptanoyl (C7) | 0.11 ± 0.01 |

| Octanoyl (C8) | 0.45 ± 0.04 |

| Nonanoyl (C9) | 1.2 ± 0.1 |

| Decanoyl (C10) | 1.9 ± 0.1 |

| Lauroyl (C12) | 3.1 ± 0.2 |

| Myristoyl (C14) | 4.0 ± 0.3 |

| Palmitoyl (C16) | 4.2 ± 0.3 |

| Stearoyl (C18) | 4.1 ± 0.3 |

| Arachidoyl (C20) | 3.9 ± 0.3 |

Experimental Protocols

The following are detailed methodologies for conducting FAAH activity assays using a chromogenic substrate like this compound, based on established protocols.

FAAH Activity Assay

This protocol outlines the steps for measuring the enzymatic activity of FAAH.

-

Preparation of Reagents:

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0.

-

FAAH Enzyme Preparation: Purified recombinant FAAH or tissue homogenates containing FAAH.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

96-well Plate: Clear, flat-bottom microplate.

-

-

Assay Procedure:

-

Add 90 µL of assay buffer to each well of the 96-well plate.

-

Add 5 µL of the FAAH enzyme preparation to each well.

-

To initiate the reaction, add 5 µL of the this compound stock solution to each well (final concentration of 500 µM). For kinetic studies, a range of substrate concentrations should be used.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for m-nitroaniline = 8800 M-1cm-1).

-

For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

FAAH Inhibition Assay

This protocol is designed to screen for and characterize FAAH inhibitors.

-

Preparation of Reagents:

-

All reagents from the FAAH Activity Assay.

-

Inhibitor Stock Solution: Dissolve the test compound in DMSO at various concentrations.

-

-

Assay Procedure:

-

Add 85 µL of assay buffer to each well.

-

Add 5 µL of the FAAH enzyme preparation.

-

Add 5 µL of the inhibitor stock solution (or DMSO for control) to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the this compound stock solution.

-

Monitor the reaction as described in the FAAH Activity Assay.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Visualizations

The following diagrams illustrate the key processes involved in the preliminary studies of FAAH activity.

Methodological & Application

Spectrophotometric Protocol for FAAH Activity using Decanoyl m-Nitroaniline

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide. The termination of endocannabinoid signaling by FAAH makes it a significant therapeutic target for various conditions, including pain, inflammation, and anxiety. This document provides a detailed protocol for a continuous spectrophotometric assay to measure FAAH activity using the chromogenic substrate Decanoyl m-Nitroaniline (DemNA).

Principle of the Assay

The assay is based on the hydrolysis of this compound by FAAH. This enzymatic reaction releases decanoic acid and a yellow-colored product, m-nitroaniline. The rate of m-nitroaniline production is directly proportional to the FAAH activity and can be continuously monitored by measuring the increase in absorbance at 410 nm.[1][2] The concentration of the product can be quantified using the Beer-Lambert law and the known molar extinction coefficient of m-nitroaniline.

Signaling Pathway of FAAH

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the principle of the spectrophotometric assay.

Caption: FAAH signaling and assay principle.

Quantitative Data Summary

This table summarizes the key quantitative parameters for the spectrophotometric FAAH assay using this compound and provides comparative data for other common FAAH substrates.

| Parameter | This compound | Oleamide | Anandamide (AEA) |

| Wavelength of Max Absorbance (λmax) | 410 nm | Not Applicable | Not Applicable |

| Molar Extinction Coefficient (ε) of Product | 13,500 M⁻¹cm⁻¹ (for m-nitroaniline)[1] | Not Applicable | Not Applicable |

| Michaelis-Menten Constant (Km) | Data not readily available | 104 µM (Rat Liver) | ~50 µM (Rat Brain) |

| Maximum Velocity (Vmax) | Data not readily available | 5.7 nmol/min/mg protein (Rat Liver) | Data not readily available |

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human or rat FAAH, or tissue homogenates (e.g., liver, brain microsomes)

-

Substrate: this compound (DemNA)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Solvent for Substrate: DMSO or ethanol

-

Positive Control Inhibitor (optional): URB597 or JZL195

-

Microplate: 96-well, clear, flat-bottom

-

Instrumentation: Spectrophotometer capable of reading absorbance at 410 nm and maintaining a constant temperature.

Reagent Preparation

-

FAAH Assay Buffer (1X): Prepare a solution of 125 mM Tris-HCl and 1 mM EDTA. Adjust the pH to 9.0. Store at 4°C.

-

FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired concentration in cold 1X FAAH Assay Buffer immediately before use. Keep the enzyme on ice. The optimal concentration should be determined empirically but is typically in the low microgram per well range.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Store at -20°C.

-

Substrate Working Solution: Dilute the this compound stock solution in 1X FAAH Assay Buffer to the desired final concentration. The optimal concentration should be determined by performing a substrate titration curve.

-

Inhibitor Solutions (for inhibitor screening): Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor to create a range of concentrations for IC50 determination.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the spectrophotometric FAAH activity assay.

Caption: Experimental workflow for the FAAH assay.

Assay Protocol

-

Set the spectrophotometer to 37°C.

-

In a 96-well microplate, add the components in the following order:

-

For enzyme activity measurement:

-

X µL of 1X FAAH Assay Buffer

-

Y µL of FAAH enzyme solution

-

-

For inhibitor screening:

-

X µL of 1X FAAH Assay Buffer

-

Z µL of inhibitor solution or vehicle (e.g., DMSO)

-

Y µL of FAAH enzyme solution

-

-

-

The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a defined volume of the this compound working solution to each well (e.g., 20 µL) to bring the final reaction volume to 200 µL.

-

Immediately start measuring the absorbance at 410 nm in kinetic mode, with readings taken every 30-60 seconds for 15-30 minutes.

Data Analysis

-

Calculate the rate of reaction: Determine the change in absorbance per minute (ΔAbs/min) from the initial linear portion of the kinetic curve.

-

Calculate FAAH Activity: Use the Beer-Lambert law to calculate the enzyme activity.

-

Formula: Activity (mol/min/mg) = (ΔAbs/min * V) / (ε * l * E)

-

Where:

-

ΔAbs/min: The rate of change in absorbance at 410 nm.

-

V: The final reaction volume in liters.

-

ε: The molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹).[1]

-

l: The path length of the light through the well in cm. For a standard 96-well plate, this is typically calculated based on the volume.

-

E: The amount of enzyme in the reaction in mg.

-

-

-

For inhibitor screening:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This spectrophotometric assay provides a simple, continuous, and reliable method for determining FAAH activity and for screening potential inhibitors. The use of the chromogenic substrate this compound allows for a straightforward detection method without the need for specialized equipment required for fluorometric or radio-labeled assays. This protocol can be adapted for high-throughput screening in drug discovery and for fundamental research into the function of FAAH.

References

Measuring Fatty Acid Amide Hydrolase (FAAH) Activity in Cell Lysates using Decanoyl m-Nitroaniline

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. The measurement of FAAH activity is crucial for understanding its physiological roles and for the development of therapeutic inhibitors. This document provides a detailed protocol for a colorimetric assay to determine FAAH activity in cell lysates using Decanoyl m-Nitroaniline as a substrate. Hydrolysis of this compound by FAAH releases the yellow product, m-nitroaniline, which can be quantified spectrophotometrically at 410 nm.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the chromogenic substrate, this compound, by FAAH present in the cell lysate. The reaction produces decanoic acid and m-nitroaniline. The rate of formation of the yellow-colored m-nitroaniline is directly proportional to the FAAH activity in the sample. The concentration of m-nitroaniline is determined by measuring the absorbance at 410 nm and can be calculated using its molar extinction coefficient.

Biochemical Reaction

Kinetic Analysis of Fatty Acid Amide Hydrolase (FAAH) with Decanoyl m-Nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382). By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and neurotransmission. The development of FAAH inhibitors is a promising therapeutic strategy for various neurological and inflammatory disorders. A critical step in the discovery of novel FAAH inhibitors is the robust kinetic analysis of the enzyme's activity. This document provides a detailed protocol for the kinetic analysis of FAAH using the chromogenic substrate decanoyl m-nitroaniline.

This compound is a synthetic substrate for FAAH. Its hydrolysis by the enzyme releases the yellow-colored product, m-nitroaniline, which can be quantified spectrophotometrically. This allows for a continuous, real-time assay of FAAH activity, making it suitable for high-throughput screening of potential inhibitors and detailed kinetic characterization of the enzyme.

Principle of the Assay

Data Presentation

Table 1: Kinetic Parameters for FAAH with Decanoyl p-Nitroaniline Substrate

The following table summarizes kinetic parameters obtained for the hydrolysis of decanoyl p-nitroaniline by recombinant HIS-FAAH from Dictyostelium discoideum. It is important to note that these values may differ for mammalian FAAH and for the m-nitroaniline isomer of the substrate.

| Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | Source |

| Decanoyl p-nitroaniline (DpNA) | 13.8 ± 2.1 | 1.8 ± 0.05 | [1] |

Experimental Protocols

Materials and Reagents

-

Recombinant human or rat FAAH (or other desired source)

-

This compound (substrate)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitors

-

96-well microplates (clear, flat-bottom)

-

Microplate spectrophotometer capable of reading absorbance at or near 410 nm

-

FAAH inhibitor (e.g., URB597) for control experiments

Experimental Workflow

Caption: Workflow for the kinetic analysis of FAAH using a colorimetric substrate.

Detailed Protocol for FAAH Kinetic Assay

-

Preparation of Reagents:

-

Prepare the Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and store at 4°C.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of a known FAAH inhibitor (e.g., 1 mM URB597) in DMSO for control experiments.

-

Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Procedure:

-

Set up the 96-well microplate with the following wells in triplicate:

-

Blank: Assay Buffer only.

-

Substrate Control (No Enzyme): Assay Buffer + Substrate.

-

Enzyme Control (100% Activity): Assay Buffer + Enzyme + DMSO (vehicle).

-

Inhibitor Control: Assay Buffer + Enzyme + FAAH inhibitor.

-

Test Wells: Assay Buffer + Enzyme + varying concentrations of this compound.

-

-

For kinetic analysis, prepare a serial dilution of the this compound substrate in the microplate wells.

-

Add the diluted FAAH enzyme to all wells except the Blank and Substrate Control wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound substrate to all wells.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at the wavelength maximum for m-nitroaniline (around 410 nm) every minute for 15-30 minutes (kinetic mode).

-

Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

For kinetic data, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (nmol/min) using the Beer-Lambert law: Rate (mol/L/min) = (ΔAbs/min) / (ε * l) where:

-

ε is the molar extinction coefficient of m-nitroaniline (experimentally determined or use 13,500 M⁻¹cm⁻¹ as an estimate based on p-nitroaniline).

-

l is the path length of the sample in the microplate well (in cm).

-

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values using non-linear regression analysis software.

-

Mandatory Visualizations

FAAH Enzymatic Reaction

Caption: Hydrolysis of this compound by FAAH.

Anandamide Signaling Pathway

Caption: Simplified Anandamide signaling pathway highlighting FAAH-mediated degradation.

References

Application Notes: High-Throughput Screening for FAAH Inhibitors with Decanoyl m-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[1] By inhibiting FAAH, the levels of these signaling lipids can be elevated, offering a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2] High-throughput screening (HTS) is an essential methodology for the rapid identification of novel FAAH inhibitors from large compound libraries. This document provides a detailed protocol for a colorimetric HTS assay using Decanoyl m-Nitroaniline as a substrate.

The assay is based on the enzymatic hydrolysis of this compound by FAAH. This reaction releases m-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 410 nm.[3] The intensity of the color is directly proportional to FAAH activity. Potential inhibitors will decrease the rate of m-nitroaniline formation, leading to a reduction in the colorimetric signal. This method offers a convenient and robust platform for screening large numbers of compounds to identify potential FAAH inhibitors.

FAAH Signaling Pathway

The endocannabinoid system plays a crucial role in regulating various physiological processes. Anandamide, an endogenous cannabinoid, is synthesized and released from postsynaptic neurons in response to an increase in intracellular calcium. It then travels retrogradely across the synapse to bind to and activate presynaptic cannabinoid receptors (CB1), leading to the suppression of neurotransmitter release.[3] The signaling is terminated when anandamide is taken back into the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[1][4] Inhibition of FAAH increases the availability of anandamide in the synapse, thereby enhancing endocannabinoid signaling.

Caption: FAAH-mediated degradation of anandamide in the endocannabinoid signaling pathway.

Data Presentation: Inhibitory Activity of Known FAAH Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several well-characterized FAAH inhibitors. It is important to note that these values were determined using various assay formats (e.g., radiolabeled substrate, fluorescent probes, or enzyme-coupled assays) and may differ from those obtained with the this compound colorimetric assay. However, these compounds serve as excellent positive controls for assay validation.

| Compound | IC50 (nM) | Assay Type | Reference |

| PF-3845 | ~1-10 | Substrate Hydrolysis | [5] |

| URB597 | ~1.2 x 10^6 M-1min-1 (k_inact/K_i) | Enzyme-coupled | [6] |

| JZL195 | 12 | Activity-Based Protein Profiling | [7] |

| OL-135 | 4.7 (Ki) | Proteomics-wide selectivity screen | [7] |

| LY2183240 | 12 | Mass Spectrometry | [7] |

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human FAAH

-

Substrate: this compound (DemNA)

-

Positive Control: URB597 or other known FAAH inhibitor

-

Negative Control: DMSO (vehicle)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Plates: Clear, flat-bottom 96-well or 384-well microtiter plates

-

Instrumentation: Spectrophotometer capable of reading absorbance at 410 nm

Preparation of Reagents

-

FAAH Enzyme Stock Solution: Prepare a stock solution of recombinant human FAAH in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for the duration of the assay.

-

This compound (Substrate) Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-20 mM.

-

Test Compound and Control Solutions: Prepare stock solutions of test compounds and the positive control (e.g., URB597) in DMSO. Create a dilution series for IC50 determination.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and automation-friendliness.

Caption: High-throughput screening workflow for FAAH inhibitors.

Detailed Assay Protocol

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound solution into the wells of a microtiter plate.

-

For negative controls (100% activity), dispense 1 µL of DMSO.

-

For positive controls (inhibition), dispense 1 µL of a known FAAH inhibitor solution (e.g., URB597).

-

-

Enzyme Addition:

-

Prepare a working solution of FAAH in assay buffer.

-

Dispense 50 µL of the FAAH solution to all wells of the assay plate.

-

Mix the plate on a plate shaker for 1 minute.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow for the interaction between the compounds and the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of this compound in assay buffer. The final concentration in the well should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Dispense 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 410 nm every minute for 20-30 minutes.

-

Data Analysis

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves for each well.

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100

-

Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

-

For hit compounds, perform secondary screening with a serial dilution to determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The described colorimetric high-throughput screening assay using this compound provides a reliable and efficient method for identifying novel inhibitors of FAAH. The protocol is scalable and can be adapted for the screening of large compound libraries in a cost-effective manner, facilitating the discovery of new therapeutic agents targeting the endocannabinoid system.

References

- 1. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cimasci.com [cimasci.com]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Standard Curve Generation for m-Nitroaniline in a Colorimetric Fatty Acid Amide Hydrolase (FAAH) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for the management of pain, inflammation, and anxiety. A common method to screen for FAAH inhibitors and to study its activity is through a colorimetric assay. This assay often utilizes a synthetic substrate, such as Arachidonoyl m-Nitroaniline (AmNA), which upon hydrolysis by FAAH, releases a chromogenic product, m-nitroaniline. The amount of m-nitroaniline produced is directly proportional to the FAAH activity and can be quantified by measuring its absorbance. To accurately determine the concentration of m-nitroaniline in the enzymatic reaction, a standard curve is essential. This document provides a detailed protocol for the generation of a reliable m-nitroaniline standard curve for use in FAAH activity assays.

Principle of the Assay

The colorimetric FAAH assay is based on the enzymatic hydrolysis of a substrate, Arachidonoyl m-Nitroaniline (AmNA), by FAAH. This reaction produces arachidonic acid and m-nitroaniline. The released m-nitroaniline has a distinct yellow color and its concentration can be determined by measuring the absorbance of the solution at a specific wavelength. By comparing the absorbance of the unknown samples to a standard curve generated with known concentrations of m-nitroaniline, the amount of product formed, and thus the FAAH activity, can be accurately calculated.

Data Presentation

Table 1: m-Nitroaniline Standard Curve Data

| Concentration of m-Nitroaniline (µM) | Absorbance at 410 nm (AU) - Replicate 1 | Absorbance at 410 nm (AU) - Replicate 2 | Absorbance at 410 nm (AU) - Replicate 3 | Average Absorbance (AU) | Standard Deviation |

| 0 | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |

| 10 | 0.185 | 0.188 | 0.186 | 0.186 | 0.002 |

| 25 | 0.385 | 0.390 | 0.387 | 0.387 | 0.003 |

| 50 | 0.720 | 0.725 | 0.722 | 0.722 | 0.003 |

| 75 | 1.050 | 1.055 | 1.052 | 1.052 | 0.003 |

| 100 | 1.380 | 1.385 | 1.382 | 1.382 | 0.003 |

Experimental Protocols

Materials

-

m-Nitroaniline (molecular weight: 138.12 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-